

# synthesis of Fluralaner using 3',5'-Dichloro-2,2,2-trifluoroacetophenone

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## Compound of Interest

Compound Name: 3',5'-Dichloro-2,2,2-trifluoroacetophenone

Cat. No.: B156584

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## Application Notes and Protocols for the Synthesis of Fluralaner

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Fluralaner, a potent isoxazoline-based insecticide and acaricide. The synthesis commences with the key starting material, **3',5'-Dichloro-2,2,2-trifluoroacetophenone**, and proceeds through the formation of a critical isoxazoline intermediate, which is subsequently coupled with a benzamide moiety to yield the final product. This guide is intended for researchers and professionals in the fields of medicinal chemistry, process development, and drug discovery, offering a comprehensive resource for the laboratory-scale synthesis of Fluralaner.

### Introduction

Fluralaner is a systemic insecticide and acaricide that exhibits a broad spectrum of activity against various ectoparasites, including fleas and ticks.[1] Its unique mode of action involves the antagonism of  $\gamma$ -aminobutyric acid (GABA)-gated chloride channels (GABACls) and L-glutamate-gated chloride channels (GluCl) in arthropods.[2][3][4][5][6] This mechanism disrupts the normal functioning of the insect nervous system, leading to paralysis and death.[7]

The synthesis of Fluralaner has been a subject of significant interest, with various routes developed to access this complex molecule. This document focuses on a synthetic pathway that utilizes **3',5'-Dichloro-2,2,2-trifluoroacetophenone** as a key building block.<sup>[1][8][9]</sup>

## Synthesis Overview

The synthesis of Fluralaner from **3',5'-Dichloro-2,2,2-trifluoroacetophenone** can be broadly divided into two main stages:

- **Formation of the Isoxazoline Core:** This involves the condensation of **3',5'-Dichloro-2,2,2-trifluoroacetophenone** with a substituted acetophenone to form a chalcone-like intermediate, which then undergoes cyclization with hydroxylamine to yield the key isoxazoline intermediate, 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid.
- **Amide Coupling to Yield Fluralaner:** The isoxazoline intermediate is then coupled with 2-amino-N-(2,2,2-trifluoroethyl)acetamide to form the final Fluralaner product.<sup>[1]</sup>

## Experimental Protocols

### Part 1: Synthesis of 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid (Intermediate I)

This protocol is based on a synthetic route starting from 2-fluorotoluene, which is converted to 4-acetyl-2-methylbenzoic acid. This is then condensed with **3',5'-dichloro-2,2,2-trifluoroacetophenone**.<sup>[1]</sup>

#### Step 1a: Synthesis of 4-acetyl-2-methylbenzoic acid

- **Materials:** 2-fluorotoluene, acetyl chloride, aluminum chloride, sodium cyanide, sodium hydroxide.
- **Procedure:**
  - Perform a Friedel-Crafts acetylation of 2-fluorotoluene with acetyl chloride and a Lewis acid catalyst (e.g., aluminum chloride) to yield 4-acetyl-2-fluorotoluene.

- The resulting product is then subjected to a nucleophilic aromatic substitution with a cyanide source (e.g., sodium cyanide) to replace the fluorine atom.
- Subsequent hydrolysis of the nitrile group under basic conditions (e.g., sodium hydroxide) affords 4-acetyl-2-methylbenzoic acid.

#### Step 1b: Condensation and Cyclization to form Intermediate I

- Materials: 4-acetyl-2-methylbenzoic acid, **3',5'-dichloro-2,2,2-trifluoroacetophenone**, triethylamine, a suitable dehydrating agent, and hydroxylamine.
- Procedure:
  - In a suitable solvent, dissolve 4-acetyl-2-methylbenzoic acid and **3',5'-dichloro-2,2,2-trifluoroacetophenone**.
  - Add a base, such as triethylamine, to catalyze the condensation reaction.[\[1\]](#)
  - The resulting intermediate is then dehydrated and cyclized in the presence of hydroxylamine to form the isoxazoline ring structure of Intermediate I.[\[1\]](#)

## Part 2: Synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide (Intermediate II)

There are two primary routes for the synthesis of this intermediate.[\[1\]](#)

#### Route A: From Glycine

- Materials: Glycine, di-tert-butyl dicarbonate (Boc<sub>2</sub>O), sodium hydroxide, N,N'-carbonyldiimidazole (CDI), 4-dimethylaminopyridine (DMAP), 2,2,2-trifluoroethylamine, hydrogen chloride.
- Procedure:
  - Protect the amino group of glycine with a Boc group using Boc<sub>2</sub>O in the presence of sodium hydroxide to yield 2-(tert-butoxycarbonylamino)acetic acid.[\[1\]](#)

- Activate the carboxylic acid with CDI and DMAP, followed by reaction with 2,2,2-trifluoroethylamine to form the amide.[\[1\]](#)
- Deprotect the Boc group using hydrogen chloride to yield Intermediate II.[\[1\]](#)

#### Route B: From 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide

- Materials: 2,2,2-trifluoroethylamine, chloroacetyl chloride, potassium carbonate, o-phthaloyl hydrazide, sodium methoxide, hydrazine hydrate.
- Procedure:
  - React 2,2,2-trifluoroethylamine with chloroacetyl chloride in the presence of potassium carbonate to obtain 2-chloro-N-(2,2,2-trifluoroethyl)acetamide.[\[1\]](#)
  - This intermediate then reacts with o-phthaloyl hydrazide in the presence of sodium methoxide.[\[1\]](#)
  - Finally, hydrolysis with hydrazine hydrate yields the desired 2-amino-N-(2,2,2-trifluoroethyl)acetamide.[\[1\]](#)

### Part 3: Final Amide Coupling to Synthesize Fluralaner

- Materials: 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid (Intermediate I), 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (Intermediate II), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl), 4-dimethylaminopyridine (DMAP), diisopropylethylamine (DIPEA), dichloromethane.
- Procedure:
  - Dissolve Intermediate I in a suitable organic solvent such as dichloromethane or isopropyl acetate.[\[7\]](#)[\[10\]](#)
  - Cool the reaction mixture to 0-10°C.[\[10\]](#)
  - Add the coupling agent EDC-HCl and the catalyst DMAP to the reaction mixture.[\[7\]](#)[\[10\]](#)
  - Add Intermediate II hydrochloride salt to the mixture.[\[10\]](#)

- Slowly add a base, such as diisopropylethylamine, to the reaction mixture while maintaining the temperature between 0-10°C.[10]
- Allow the reaction to warm to room temperature (20-35°C) and stir for 4-6 hours.[10]
- Upon completion, the reaction mixture is worked up by washing with water and brine.[10]
- The organic layer is then treated with activated carbon and silica gel to remove impurities. [10]
- The solvent is removed under reduced pressure to yield crude Fluralaner.

## Purification of Fluralaner

- Materials: Crude Fluralaner, methanol, activated carbon.
- Procedure:
  - Charge a round-bottom flask with crude Fluralaner and methanol (approximately 3 mL of methanol per gram of crude product).[10]
  - Heat the mixture to 60-65°C and stir until the solid dissolves.[10]
  - Add activated carbon (approximately 0.1 g per gram of crude product) and stir for 30-40 minutes at 60-65°C.[10]
  - Filter the hot solution to remove the activated carbon.
  - Cool the filtrate to 0-10°C and stir for 2-4 hours to induce crystallization.[10]
  - Filter the solid, wash with cold methanol, and dry under vacuum to obtain pure Fluralaner. [10]

## Data Presentation

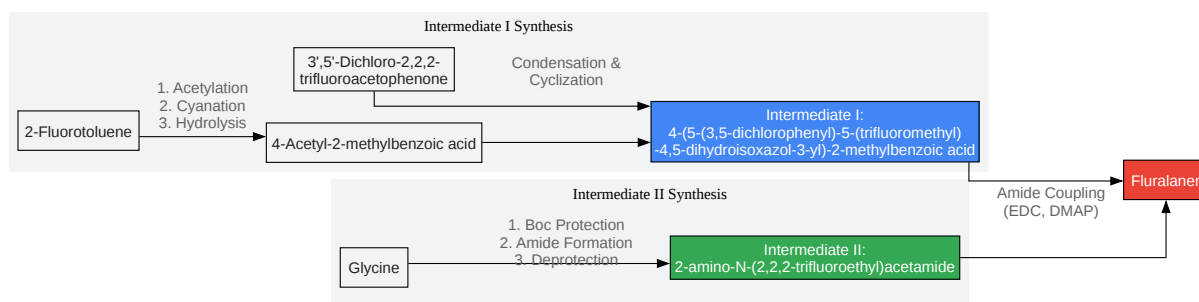
Step	Product	Starting Materials	Reagents	Solvent	Temperature (°C)	Time (h)	Yield (%)	Purity (%)	Reference
Part 1	Intermediate I	4-acetyl-2-methylbenzoic acid, 3',5'-dichloro-2,2,2-trifluoroacetophenone	Triethylamine, Hydroxylamine	-	-	-	-	-	[1]
Part 2	Intermediate II	Glycine or 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide	Various	-	-	-	-	-	[1]
Part 3	Fluralaner (crude)	Intermediate I, Intermediate II	EDC-HCl, DMAP, DIPEA	Dichloromethane or Isopropyl Acetate	0-35	4-6	-	>95	[10]

Purification	Fluralaner (pure)	Crude Fluralaner	Activated Carbon	Methanol	0-65	2-4	80	>99	[10]
Overall	Fluralaner	-	-	-	-	-	45-70	-	[7]

Note: Dashes (-) indicate that specific quantitative data was not provided in the cited sources.

## Visualizations

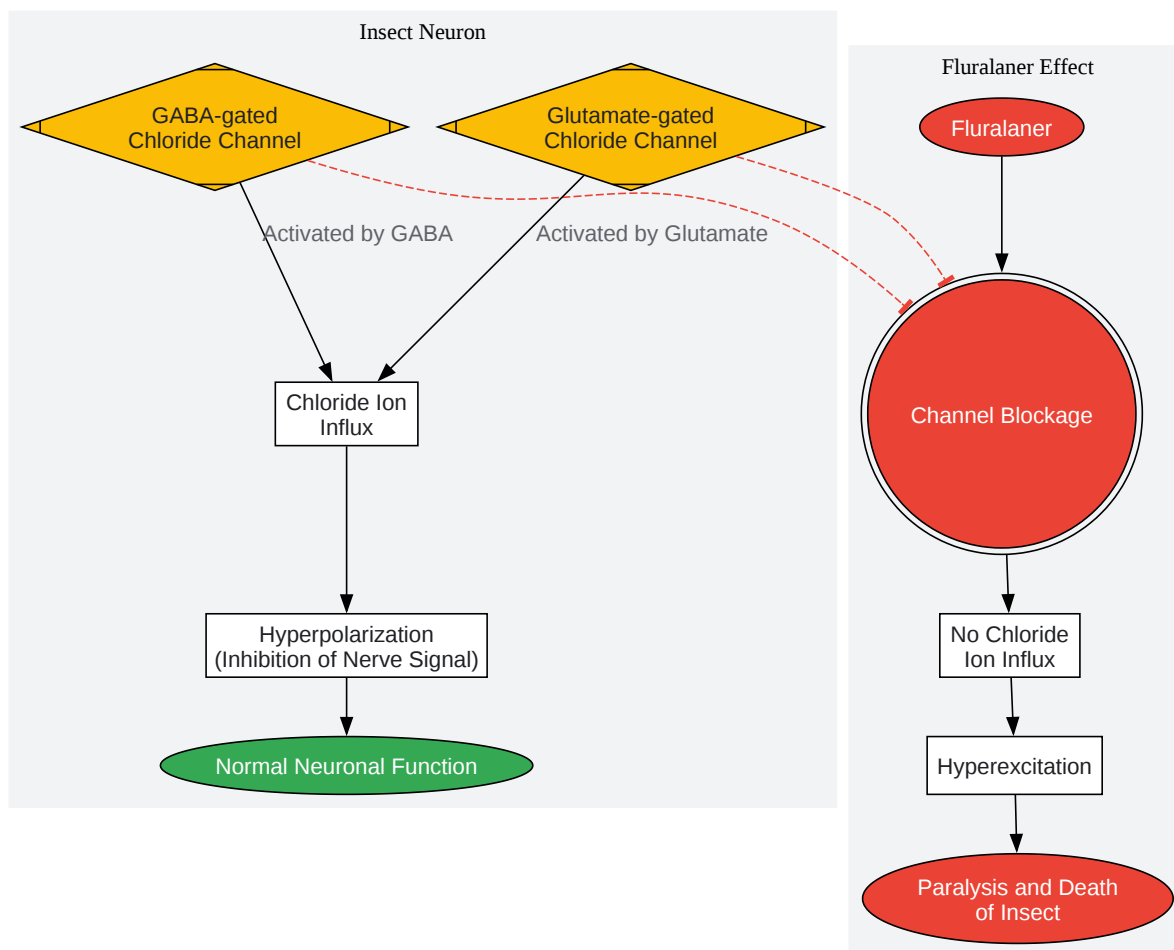
### Synthetic Pathway of Fluralaner



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Caption: Synthetic route to Fluralaner from key intermediates.

### Mechanism of Action of Fluralaner



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